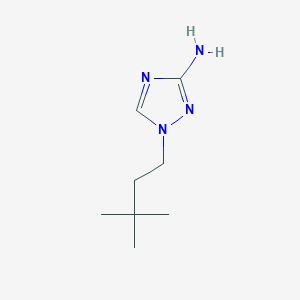
1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,3-dimethylbutylamine with a triazole precursor. One common method is the alkylation of 1H-1,2,4-triazole with 3,3-dimethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a copper catalyst in the dehydrogenation of 3,3-dimethylbutanol to 3,3-dimethylbutanal, followed by subsequent reaction with a triazole precursor, can be employed in large-scale production .
化学反応の分析
Types of Reactions
1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea: A pan-RAF inhibitor with minimal paradoxical activation.
{[1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-5-yl]methyl}(ethyl)amine: Contains similar structural features and is used in various chemical applications.
Uniqueness
1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its 3,3-dimethylbutyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
特性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
1-(3,3-dimethylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)4-5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11) |
InChIキー |
MMUCFAWHDMTAQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)


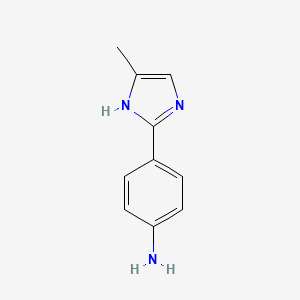
![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
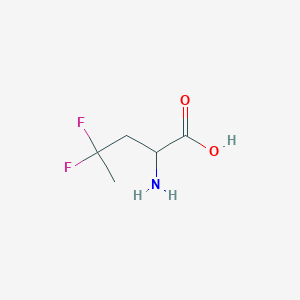
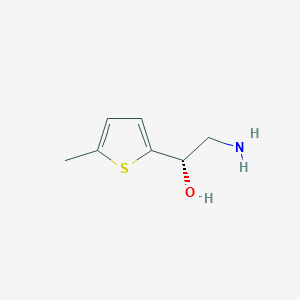
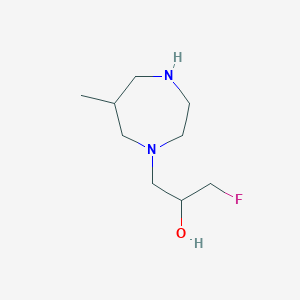

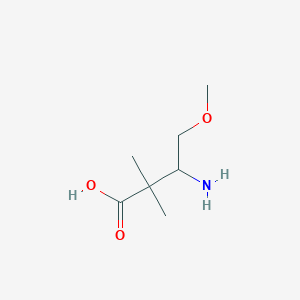
![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
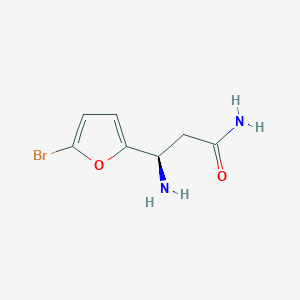
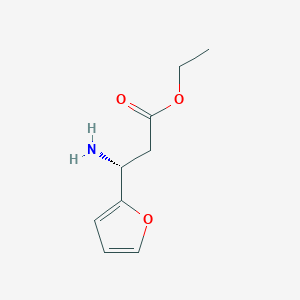
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
